Fragment-Linking Provenance: The Carboxylic Acid as the Direct Precursor to a Crystallographically Validated PKM2 Activator Scaffold
The target compound represents the carboxylic acid form of the fragment-like hit compound (Compound 2) reported in Matsui et al. (2017). In the published study, the corresponding primary amide (4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide) was identified via high-throughput screening and co-crystallized with PKM2 at 2.1 Å resolution (PDB 5X1V), revealing two molecules bound at the activator site [1]. Fragment linking with an ethylene spacer yielded Compound 5, which achieved an AC200 value of <10 μM in the in vitro PKM2 activation assay, compared to the parent fragment which required significantly higher concentrations to elicit a 200% response [2]. The carboxylic acid is one synthetic step removed from the validated amide, enabling direct diversification into libraries of amide, ester, or linked constructs while preserving the essential dichlorobenzoyl-pyrrole pharmacophore [2].
| Evidence Dimension | Synthetic proximity to crystallographically validated fragment hit and linked activator |
|---|---|
| Target Compound Data | 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid: one amidation step to the co-crystallized fragment hit Compound 2 |
| Comparator Or Baseline | Generic 4-benzoyl-1-methyl-pyrrole-2-carboxylic acid or 4-(mono-chlorobenzoyl) analogs: no crystallographic validation; no established binding mode |
| Quantified Difference | Only the 4-(2,3-dichlorobenzoyl) scaffold has a solved co-crystal structure (PDB 5X1V, 2.1 Å) confirming binding at the PKM2 activator site [1]; linked derivative achieves AC200 <10 μM in PKM2 activation assay [2]; comparator analogs lack any reported PKM2 binding data. |
| Conditions | PKM2 activator high-throughput screening; X-ray crystallography at 2.1 Å resolution (PDB 5X1V); in vitro ATP production luminescence assay |
Why This Matters
Procurement of the precise 2,3-dichlorobenzoyl regioisomer is mandatory for reproducing the published PKM2 activator scaffold; alternative halogenation patterns or substitution sites cannot guarantee the same binding pose or fragment-linking compatibility.
- [1] RCSB PDB. 5X1V: PKM2 in complex with compound 2. Deposited: 2017-01-27. Released: 2017-05-31. Available at: https://www.rcsb.org/structure/5X1V View Source
- [2] Matsui, Y.; Yasumatsu, I.; Asahi, T.; Kitamura, T.; Kanai, K.; Ubukata, O.; Hayasaka, H.; Takaishi, S.; Hanzawa, H.; Katakura, S. Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator. Bioorg. Med. Chem. 2017, 25, 3540–3546. View Source
